molecular formula C16H20N4O2S B6435665 N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide CAS No. 2549020-86-0

N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6435665
CAS No.: 2549020-86-0
M. Wt: 332.4 g/mol
InChI Key: KTBWDOVFIJOZBS-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Another method involves the Rh(II)-catalyzed trans-annulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce quinoxaline derivatives with additional hydrogen atoms.

Scientific Research Applications

N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is unique due to its combination of a quinoxaline moiety, a pyrrolidine ring, and a cyclopropanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-methyl-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)12-8-9-20(11-12)16-10-17-14-4-2-3-5-15(14)18-16/h2-5,10,12-13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBWDOVFIJOZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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